molecular formula C8H7ClN2O2S B13306349 8-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride

8-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride

Katalognummer: B13306349
Molekulargewicht: 230.67 g/mol
InChI-Schlüssel: WFNJSPBBORSZDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The sulfonyl chloride group attached to the imidazo[1,2-a]pyridine ring enhances its reactivity, making it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the reaction of 8-methylimidazo[1,2-a]pyridine with chlorosulfonic acid, followed by treatment with thionyl chloride to introduce the sulfonyl chloride group .

Industrial Production Methods: In industrial settings, the production of pyridine-3-sulfonyl chloride, a related compound, involves the addition of phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid. This reaction is carried out in multiple steps to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The imidazo[1,2-a]pyridine core can undergo oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonate esters, and sulfonate thioesters are formed.

    Oxidation and Reduction Products: These reactions can lead to various oxidized or reduced derivatives of the imidazo[1,2-a]pyridine core.

Wissenschaftliche Forschungsanwendungen

8-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules. The imidazo[1,2-a]pyridine core can interact with biological targets, potentially inhibiting enzymes or modulating receptor activities .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 8-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride is unique due to the presence of both the methyl group and the sulfonyl chloride group, which confer distinct reactivity and biological properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Eigenschaften

Molekularformel

C8H7ClN2O2S

Molekulargewicht

230.67 g/mol

IUPAC-Name

8-methylimidazo[1,2-a]pyridine-3-sulfonyl chloride

InChI

InChI=1S/C8H7ClN2O2S/c1-6-3-2-4-11-7(14(9,12)13)5-10-8(6)11/h2-5H,1H3

InChI-Schlüssel

WFNJSPBBORSZDU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CN2C1=NC=C2S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.